N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a chloro-methoxyphenyl moiety. Its molecular formula is C20H22ClN3O3.
Preparation Methods
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethyl oxalate.
Introduction of the phenyl group: This step involves the reaction of the piperazine derivative with phenyl isocyanate.
Addition of the chloro-methoxyphenyl moiety: This is typically done through a nucleophilic substitution reaction using 3-chloro-4-methoxyaniline.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can be compared with similar compounds such as:
3-chloro-N-(4-methoxyphenyl)propanamide: This compound shares the chloro-methoxyphenyl moiety but lacks the piperazine ring.
N-(4-methoxyphenyl)-3-chloropropanamide: Similar in structure but with different functional groups attached to the phenyl ring.
4-methoxybenzylamine: Contains the methoxyphenyl group but differs in the rest of the structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H23ClN4O3 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O3/c1-28-18-8-7-15(13-17(18)21)23-19(26)14-22-20(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,27)(H,23,26) |
InChI Key |
DRHMECIDQOLXAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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